molecular formula C7H10O B598597 4-Ethynyltetrahydro-2H-pyran CAS No. 1202245-65-5

4-Ethynyltetrahydro-2H-pyran

Cat. No. B598597
M. Wt: 110.156
InChI Key: BMYOVGRZKOKXMG-UHFFFAOYSA-N
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Description

4-Ethynyltetrahydro-2H-pyran is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.16 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethynyltetrahydro-2H-pyran is 1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 . This indicates that the molecule consists of a seven-membered ring with an ethynyl (C≡C) group attached to one of the carbon atoms.


Physical And Chemical Properties Analysis

4-Ethynyltetrahydro-2H-pyran is a liquid at room temperature . It has a molecular weight of 110.16 . The compound should be stored at 2-8°C to maintain its stability .

Scientific Research Applications

  • Stereoselective and Regiodivergent Synthesis : Pyrans, including derivatives of 4-Ethynyltetrahydro-2H-pyran, are crucial in the stereoselective and regiodivergent synthesis of natural products and pharmaceutical drugs. A study demonstrated the synthesis of highly functionalized dihydropyran derivatives, highlighting their application in the total synthesis of natural products like diospongin B (Rybak & Hall, 2015).

  • DNA Binding Studies : 4H-pyran derivatives, potentially including 4-Ethynyltetrahydro-2H-pyran, have been studied for their DNA binding properties. They are found to be significant as minor groove binders in DNA, suggesting potential applications in biological studies and drug design (Auria-Luna et al., 2020).

  • Catalytic Methodologies for Synthesis : Pyrans are key structures in numerous natural compounds with biological activities. Catalytic methodologies for their synthesis, including metal-catalyzed intramolecular cyclizations, are significant for constructing various pyran derivatives (Varela & Saá, 2016).

  • Ultrasound-Mediated Synthesis : The ultrasound-mediated synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, a process that could potentially be applied to 4-Ethynyltetrahydro-2H-pyran, offers an efficient, environmentally friendly protocol with advantages such as shorter reaction times and higher yields (Wang et al., 2011).

  • Green Synthetic Approaches : The synthesis of biologically relevant 2-amino-4H-pyrans in water and ethanol-water media represents a green chemical protocol, emphasizing the environmental sustainability of pyran synthesis (Brahmachari, 2021).

Safety And Hazards

4-Ethynyltetrahydro-2H-pyran is classified as a dangerous substance. It has been assigned the hazard statements H225, H315, H319, H335, and H336, indicating that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

4-ethynyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYOVGRZKOKXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720569
Record name 4-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyltetrahydro-2H-pyran

CAS RN

1202245-65-5
Record name 4-Ethynyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
7
Citations
S He, P Jain, B Lin, M Ferrer, Z Hu… - ACS combinatorial …, 2015 - ACS Publications
Using a high-throughput, cell-based HCV luciferase reporter assay to screen a diverse small-molecule compound collection (∼300 000 compounds), we identified a benzofuran …
Number of citations: 29 pubs.acs.org
G Lafitte, K Kunihiro, C Bonneaud, B Dréan, F Gaigne… - Tetrahedron …, 2017 - Elsevier
… by the sulfonamide group, we anticipated that we should be able differentiate between them to afford Sonagashira product 4 using commercially-available, 4-ethynyltetrahydro-2H-pyran…
Number of citations: 10 www.sciencedirect.com
J Yerri, R Baati - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… To our delight, unprotected and sterically hindered 4-ethynyltetrahydro-2H-pyran-4-ol 1o and strained 3-ethynyloxetan-3-ol 1p were also compatible with the reaction conditions and …
ML Chenna Reddy, VB Patil… - Journal of …, 2019 - Wiley Online Library
A new method has been developed for the synthesis of imidazo[1,2‐a]pyridines, imidazo[2,1‐b]thiazoles, and benzo[d]imidazo[2,1‐b]thiazoles attached to a cycloalkyl or saturated …
Number of citations: 9 onlinelibrary.wiley.com
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org
M Fan, W Lu, J Che, NP Kwiatkowski, Y Gao, HS Seo… - Elife, 2022 - elifesciences.org
The transcription factor TEAD, together with its coactivator YAP/TAZ, is a key transcriptional modulator of the Hippo pathway. Activation of TEAD transcription by YAP has been …
Number of citations: 14 elifesciences.org
M Teng, W Lu, KA Donovan, J Sun… - Journal of Medicinal …, 2021 - ACS Publications
… Following the same procedure as compound 1 using 4-ethynyltetrahydro-2H-pyran instead of R1, compound 13 (9.3 mg, 35% yield) was prepared as a white solid. H NMR (500 MHz, …
Number of citations: 14 pubs.acs.org

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